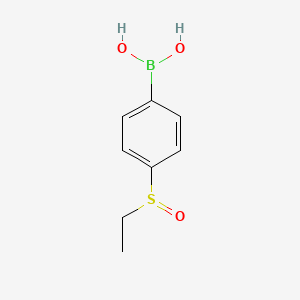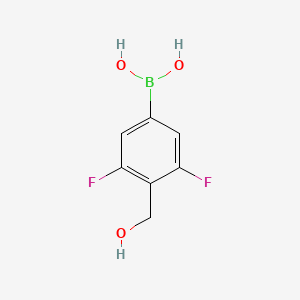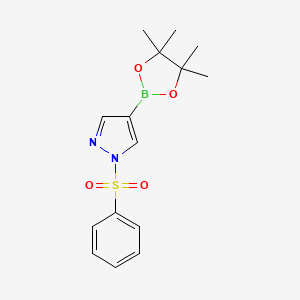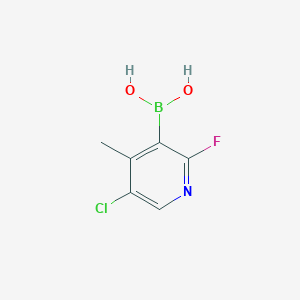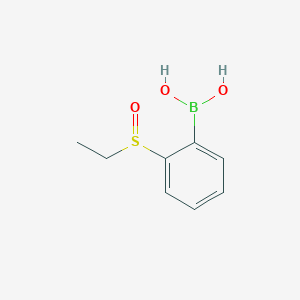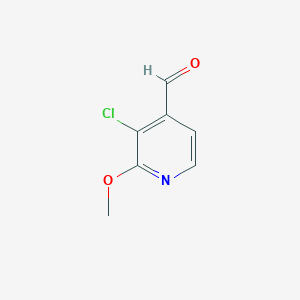![molecular formula C17H23N3O2S B1418125 2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione CAS No. 432519-44-3](/img/structure/B1418125.png)
2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione
Vue d'ensemble
Description
“2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione” is a chemical compound with the CAS Number: 432519-44-3. It has a molecular weight of 334.46 . It is used for proteomics research .
Molecular Structure Analysis
The IUPAC name of the compound is 2-(((2-(piperazin-1-yl)ethyl)amino)methylene)-5-(1H-1lambda3-thiophen-2-yl)cyclohexane-1,3-dione . The InChI code is 1S/C17H24N3O2S/c21-15-10-13(17-2-1-9-23-17)11-16(22)14(15)12-19-5-8-20-6-3-18-4-7-20/h1-2,9,12-13,18-19,23H,3-8,10-11H2 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Methylene piperazine-2,5-diones, similar to the compound , are used as important synthetic intermediates for the preparation of amino acid derivatives, demonstrating excellent chiral induction in carbon-carbon bond-forming reactions (Chai & King, 1995).
- Piperazine-2,5-diones can be formed through Dieckmann cyclization, a process that involves the closure of a terminal methylene group adjacent to nitrogen onto the carbonyl group of a phenyl carbamate unit (Aboussafy & Clive, 2012).
- A study describes the synthesis of substituted 5-(aminomethylene)thiazolidine-2,4-diones using heterocyclic models derived from drug-like molecules, including compounds with piperazine moieties. These compounds exhibit good antibacterial and antifungal activity (Mohanty et al., 2015).
Applications in Material Sciences
- Naphthalimide model compounds with piperazine substituents have been synthesized and studied for their luminescent properties and photo-induced electron transfer, which can be significant in materials science (Gan et al., 2003).
- Synthesis of Pt(II) complexes with polydentate ligands involving piperazine derivatives indicates potential applications in materials science, particularly in the study of magnetic properties and crystal structures (Baran et al., 2012).
Biological and Medicinal Research
- Piperazine derivatives have been evaluated for their anticonvulsant and neurotoxic properties, suggesting their potential in pharmaceutical research (Obniska et al., 2006).
- The synthesis of fused quinoline derivatives with antiproliferative activities and inhibitions of tyrosine kinases and Pim-1 kinase, incorporating structures related to piperazine-2,5-diones, highlights their relevance in cancer research and drug development (Mohareb et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)-5-thiophen-2-ylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c21-15-10-13(17-2-1-9-23-17)11-16(22)14(15)12-19-5-8-20-6-3-18-4-7-20/h1-2,9,12-13,18,21H,3-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQWLKGLRAYBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



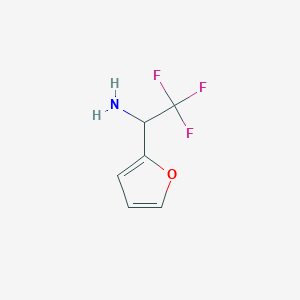
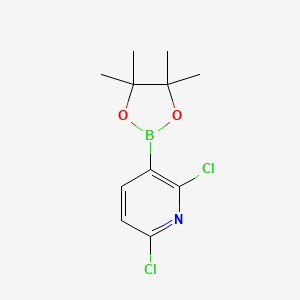
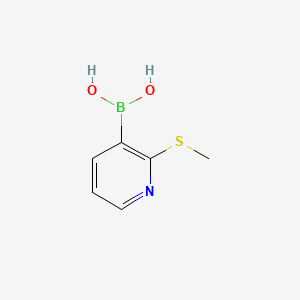
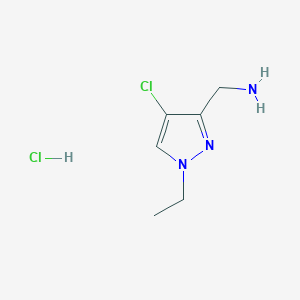
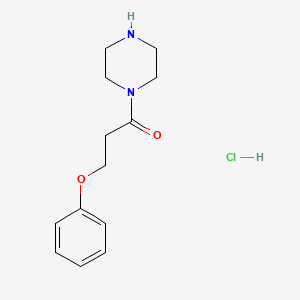
![5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole](/img/structure/B1418052.png)
